molecular formula C8H6FIO2 B1386884 3-Fluoro-5-iodo-4-methylbenzoic acid CAS No. 861905-94-4

3-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No. B1386884
Key on ui cas rn: 861905-94-4
M. Wt: 280.03 g/mol
InChI Key: PODTVAOVOKWNDI-UHFFFAOYSA-N
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Patent
US08048887B2

Procedure details

3-Fluoro-5-iodo-4-methylbenzoic acid (1.3 g, 4.6 mmol, 1 eq) was dissolved in methanol and treated with conc. Sulphuric acid (0.49 ml, 9.2 mmol, 2 eq). The above solution was stirred at 50° C. for 15 h. Later on solvent was removed and to the resulting residue diethylether was added and the organic layer was washed with 10% sodium bicarbonate solution and water. Finally, the organic layer was concentrated and purified by flash silica gel column chromatography using 240-400 silica gel and using 10% EtOAc in hexane as the eluent. Yield: 1 g (77%). 1H NMR (400 MHz CDCl3). δ 2.39 (s, 3H), 3.90 (s, 3H), 7.64 (d, 1H, J=8 Hz), 8.25 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:18]O>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[CH3:11])[C:5]([O:7][CH3:18])=[O:6]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.49 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The above solution was stirred at 50° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Later on solvent was removed and to the resulting residue diethylether
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic layer was washed with 10% sodium bicarbonate solution and water
CONCENTRATION
Type
CONCENTRATION
Details
Finally, the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
FC=1C=C(C(=O)OC)C=C(C1C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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